molecular formula C10H13NO2S B15232091 3-(Benzylamino)thietane1,1-dioxide

3-(Benzylamino)thietane1,1-dioxide

Cat. No.: B15232091
M. Wt: 211.28 g/mol
InChI Key: NIXNMXOVWKGNNY-UHFFFAOYSA-N
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Description

3-(Benzylamino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound featuring a four-membered thietane ring with a 1,1-dioxide group and a benzylamino substituent at the 3-position. The thietane ring’s inherent ring strain and the sulfone group’s electron-withdrawing properties may influence reactivity, stability, and biological interactions .

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

N-benzyl-1,1-dioxothietan-3-amine

InChI

InChI=1S/C10H13NO2S/c12-14(13)7-10(8-14)11-6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2

InChI Key

NIXNMXOVWKGNNY-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)thietane1,1-dioxide typically involves the reaction of thietan-3-one with benzylamine, followed by oxidation of the sulfur atom. One common method includes the addition of benzylamine to thietan-3-one, forming an intermediate that is subsequently oxidized using hydrogen peroxide or a similar oxidizing agent .

Industrial Production Methods

Industrial production methods for 3-(Benzylamino)thietane1,1-dioxide are not well-documented in the literature. the scalability of the synthetic route mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)thietane1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thietane derivatives with different substituents.

    Substitution: The benzylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various sulfone and thietane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Benzylamino)thietane1,1-dioxide, particularly its antidepressant effects, involves modulation of neurotransmitter systems. It acts on serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission. The compound likely stimulates serotonergic 5HT1A-receptors and/or blocks 5HT2A/2C-receptors and α2-adrenergic receptors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 3-(benzylamino)thietane 1,1-dioxide and its analogs:

Compound Name Core Structure Substituents Molecular Weight Key Features
3-(Benzylamino)thietane 1,1-dioxide Thietane 1,1-dioxide Benzylamino ~267.34* Four-membered ring with high ring strain; sulfone group enhances polarity.
3-(Dibenzylamino)-3-methylthietane 1,1-dioxide Thietane 1,1-dioxide Dibenzylamino, methyl 315.43 Bulkier substituents reduce solubility; methyl group may improve metabolic stability .
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide Benzothiazine 1,1-dioxide 3-Chlorobenzoyl, hydroxy 363.82 Six-membered ring with extended conjugation; hydroxy and chloro groups enhance anti-inflammatory activity .
3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-dioxide Benzoisothiazole 1,1-dioxide Variable alkyl/arylamino Varies Five-membered fused ring; antibacterial activity linked to amino substituents .

*Calculated based on formula C₁₀H₁₃NO₂S.

Key Observations:
  • Ring Size and Strain : Thietane derivatives (four-membered) exhibit higher ring strain compared to benzothiazines (six-membered) or benzoisothiazoles (five-membered fused rings). This strain may increase reactivity but reduce thermodynamic stability .
  • In contrast, the dibenzylamino and methyl groups in its analog () further reduce solubility but enhance lipophilicity.
  • Biological Activity : While the target compound’s activity is unspecified, analogs like benzothiazine 1,1-dioxides demonstrate anti-inflammatory and analgesic properties, whereas benzoisothiazole derivatives show antibacterial effects .

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